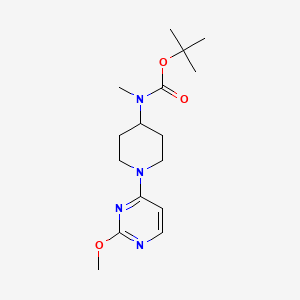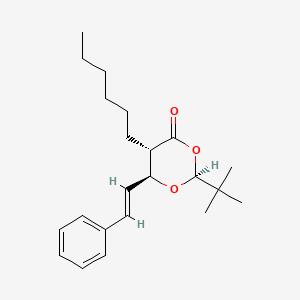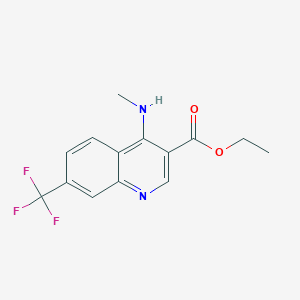
tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Protection of the Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions during subsequent steps.
Final Coupling Reaction: The protected piperidine and pyridine intermediates are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridine moiety to piperidine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted piperidine or pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate due to its structural features.
- Evaluated for its pharmacological properties in preclinical studies.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine and piperidine rings allows for favorable interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a piperidine or piperazine ring, the substituents on the ring differ, leading to variations in their chemical and biological properties.
- Unique Features: tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate is unique due to the presence of both the pyridine and piperidine rings, which may confer distinct pharmacological properties.
- Applications: The specific applications of these compounds can vary based on their structural features and reactivity.
Propriétés
Formule moléculaire |
C17H27N3O2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2-amino-1-pyridin-3-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-11,18H2,1-3H3 |
Clé InChI |
JFAGLBVVIOGBJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)



![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)


![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)
![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)
